N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide is an organic compound that features a bithiophene core linked to a dimethoxybenzene sulfonamide moiety
Mechanism of Action
Target of Action
Compounds based on the 2,2’-bithiophene core have been studied for their potential use in organic electronics, particularly as hole transport materials (htms) for perovskite solar cells (pscs) .
Mode of Action
It’s known that 2,2’-bithiophene-based compounds can enhance intermolecular π-π interactions, which facilitate intermolecular charge transport . This property is crucial for their function as HTMs in PSCs .
Biochemical Pathways
It’s known that bithiophene-based compounds play a significant role in the charge transport pathways in organic electronic devices .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .
Result of Action
It’s known that 2,2’-bithiophene-based compounds can enhance the efficiency of pscs by facilitating charge transport .
Action Environment
It’s known that the performance of organic electronic devices, such as pscs, can be influenced by environmental factors like temperature, humidity, and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of 2-bromo-5-iodothiophene with a suitable boronic acid derivative . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or DMF.
This can be achieved through a series of substitution and coupling reactions, often utilizing reagents such as sodium hydride, dimethyl sulfate, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene core can yield sulfoxides or sulfones, while reduction of the sulfonamide group produces the corresponding amine.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Organic Electronics: The bithiophene core makes this compound suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Materials Science: It can be used in the development of conductive polymers and other advanced materials with unique electronic properties.
Medicinal Chemistry: The sulfonamide group is a common pharmacophore in drug design, making this compound a potential candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the sulfonamide and dimethoxybenzene groups.
Naphthalimide Derivatives: Compounds with similar structural features and applications in organic electronics and medicinal chemistry.
Bis(dioxaborin) Compounds: These compounds contain a π-extended bithiophene structure and exhibit n-type semiconducting properties.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide is unique due to the combination of its bithiophene core and sulfonamide group, which confer both electronic and biological activity. This dual functionality makes it a versatile compound for various applications in science and industry.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S3/c1-22-13-5-7-15(23-2)18(12-13)26(20,21)19-10-9-14-6-8-17(25-14)16-4-3-11-24-16/h3-8,11-12,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOTFHJHCKTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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